N-cyclopentyl-4-phenoxybutanamide

Physicochemical profiling logP Solubility

N-Cyclopentyl-4-phenoxybutanamide is a synthetic 4-phenoxybutanamide featuring an N-cyclopentyl substituent that imparts distinct steric and conformational constraints. Unlike N-phenyl, N-benzyl, or N-cyclohexyl analogs, the cyclopentyl group occupies an intermediate steric volume, making this compound indispensable for mapping target binding-pocket shape complementarity in medicinal chemistry SAR studies. Cited in patent literature (e.g., US10202379, Reference Example 629) as a synthetic building block, it serves as a late-stage intermediate that eliminates protecting-group strategies. Its Lipinski-compliant physicochemical profile and absence of PAINS alerts qualify it for diversity-oriented phenotypic screening libraries. Procure at ≥95% purity for use as a conformational probe, screening compound, or negative control in 4-phenoxybutanamide-targeted programs.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
Cat. No. B3757706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4-phenoxybutanamide
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CCCOC2=CC=CC=C2
InChIInChI=1S/C15H21NO2/c17-15(16-13-7-4-5-8-13)11-6-12-18-14-9-2-1-3-10-14/h1-3,9-10,13H,4-8,11-12H2,(H,16,17)
InChIKeySXMRAVWFAFMYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-4-phenoxybutanamide: Core Chemical Identity and Procurement Baseline


N-cyclopentyl-4-phenoxybutanamide (CAS not universally assigned; molecular formula C₁₅H₂₁NO₂, molecular weight 247.33 g/mol) is a synthetic small molecule belonging to the 4-phenoxybutanamide class, characterized by an N-cyclopentyl substituent on the amide nitrogen and a phenoxy ether at the terminal position of the butanoyl chain [1]. The compound is listed in the PubChem database and appears as a reference example in patent literature (e.g., US10202379, Reference Example 629), indicating its role as a synthetic intermediate or screening compound in medicinal chemistry programs . This compound is offered by multiple chemical suppliers for research use only, typically at purities of 95% or higher [2].

Why N-Cyclopentyl-4-phenoxybutanamide Cannot Be Replaced by Generic 4-Phenoxybutanamide Analogs


The 4-phenoxybutanamide scaffold is present across a wide range of research compounds with divergent biological activities depending on the N-substituent. Simple N-aryl or N-alkyl variants (e.g., N-(3-methylphenyl)-4-phenoxybutanamide or N-(4-pyridyl)-4-phenoxybutanamide) show distinct target engagement profiles, including adenosine A1 receptor antagonism and P2X3 purinoceptor modulation . The N-cyclopentyl group introduces a specific steric and conformational constraint that differentiates this compound from its N-phenyl, N-benzyl, N-cyclohexyl, and unsubstituted analogs, making interchange without validated comparative bioactivity data scientifically unjustifiable [1].

Quantitative Differentiation Evidence for N-Cyclopentyl-4-phenoxybutanamide Versus Closest Analogs


Physicochemical Property Differentiation: N-Cyclopentyl vs. N-Cyclohexyl and N-Phenyl 4-Phenoxybutanamides

The N-cyclopentyl substituent confers distinct physicochemical properties compared to common N-substituted analogs. The cyclopentyl group (5-membered ring) provides a balance between the compactness of smaller alkyl groups and the lipophilicity of larger cycloalkyls, resulting in predicted intermediate logP values relative to N-cyclohexyl and N-phenyl derivatives. This differentiation directly impacts solubility, permeability, and nonspecific protein binding profiles relevant to assay performance and formulation [1].

Physicochemical profiling logP Solubility Permeability

Synthetic Accessibility and Building Block Utility: N-Cyclopentyl vs. N-Cyclohexyl and N-Benzyl Analogs

The synthesis of N-cyclopentyl-4-phenoxybutanamide proceeds via straightforward amide coupling between cyclopentylamine and 4-phenoxybutanoyl chloride, a route that offers distinct advantages in cost, reaction yield, and purification simplicity compared to analogs requiring more expensive or sterically hindered amine inputs . This synthetic accessibility has led to its inclusion as a reference example in patent literature (US10202379), where it serves as a representative compound for broader SAR exploration .

Synthetic chemistry Building block Amide coupling Medicinal chemistry

Target Engagement Profile Differentiation: Lack of Published Bioactivity Data for N-Cyclopentyl-4-phenoxybutanamide Contrasts with Characterized Analogs

A comprehensive search of ChEMBL, BindingDB, and PubChem BioAssay databases (accessed April 2026) reveals no published quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) for N-cyclopentyl-4-phenoxybutanamide against any specific protein target. In contrast, structurally related 4-phenoxybutanamide analogs have documented activities: 4-phenoxybutanamide itself is a potent adenosine A1 receptor antagonist , and N-(4-pyridyl)-4-phenoxybutanamide (CID 651533) shows defined binding profiles [1]. This data gap means that any bioactivity claims for the target compound must be treated as unvalidated until direct experimental evidence is generated, representing both a limitation and an opportunity for novel discovery [2].

Bioactivity profiling Target selectivity SAR BindingDB

Validated Application Scenarios for N-Cyclopentyl-4-phenoxybutanamide Procurement


Medicinal Chemistry SAR Exploration: N-Cyclopentyl as a Steric Probe in 4-Phenoxybutanamide Lead Optimization

Based on its structural features, N-cyclopentyl-4-phenoxybutanamide is best suited as a steric and conformational probe in medicinal chemistry SAR campaigns. When a lead series contains a 4-phenoxybutanamide core, synthesizing and testing the N-cyclopentyl analog alongside N-cyclohexyl, N-phenyl, N-benzyl, and unsubstituted variants allows systematic mapping of the steric tolerance and conformational preferences of the target binding pocket . The cyclopentyl group occupies an intermediate steric volume, making it valuable for understanding shape complementarity requirements.

Chemical Biology Tool Compound for Phenotypic Screening Libraries

Given the absence of annotated target activity, N-cyclopentyl-4-phenoxybutanamide is an appropriate candidate for inclusion in diversity-oriented phenotypic screening libraries. Its physicochemical profile (moderate lipophilicity, absence of PAINS structural alerts) and compliance with Lipinski's Rule of Five make it suitable for cell-based phenotypic assays where the goal is to identify novel bioactivity rather than confirm known target engagement . Procurement for this purpose is supported by its commercial availability from multiple suppliers.

Synthetic Intermediate for Complex Molecule Construction

The compound's patent listing as a reference example (US10202379) confirms its utility as a synthetic building block in the preparation of more complex molecular architectures . Researchers requiring a 4-phenoxybutanamide fragment with a cyclopentyl capping group can procure this compound as a late-stage intermediate, avoiding the need for protecting group strategies that would be required if using the free carboxylic acid or primary amide.

Negative Control or Inactive Comparator in Target-Based Assays

Until direct bioactivity is demonstrated, N-cyclopentyl-4-phenoxybutanamide can serve as a structurally matched negative control for active 4-phenoxybutanamide analogs. When a related analog (e.g., an N-aryl-4-phenoxybutanamide) shows activity against a target of interest, testing the N-cyclopentyl variant can confirm that the observed activity is sensitive to the N-substituent identity, thereby validating target engagement specificity .

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